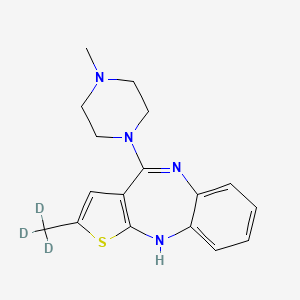

Olanzapine D3

Description

Conceptual Framework of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes. metsol.com Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). iris-biotech.de These isotopes are naturally occurring and non-radioactive. iris-biotech.de The key principle behind this technique is that the isotopically labeled compound is chemically identical to its unlabeled counterpart and behaves in the same way in biological systems. metsol.com However, the difference in mass allows it to be distinguished and traced using analytical techniques like mass spectrometry. nih.gov

Significance of Deuteration in Pharmaceutical Research Methodologies

Deuteration, the substitution of hydrogen with deuterium, is a specific and widely used form of stable isotope labeling in pharmaceutical research. aquigenbio.com The significance of deuteration stems from the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This increased bond strength can slow down the rate of chemical reactions that involve the breaking of this bond, which is often a key step in drug metabolism. nih.gov

This slowing of metabolism can lead to several advantageous changes in a drug's properties, including:

Improved Pharmacokinetic Profile: By reducing the rate of metabolism, deuteration can increase a drug's half-life, leading to less frequent dosing. nih.gov

Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is caused by the formation of reactive metabolites. By altering the metabolic pathway, deuteration can reduce the formation of such toxic byproducts. nih.gov

Enhanced Bioavailability: Slower first-pass metabolism can lead to a greater proportion of the drug reaching systemic circulation.

These potential benefits have led to the development of deuterated drugs, where the aim is to create a therapeutic agent with improved efficacy and safety compared to its non-deuterated counterpart. nih.gov

Overview of Olanzapine (B1677200) D3's Role as a Research Tool

The primary and most critical role of Olanzapine D3 in pharmaceutical research is as an internal standard for the quantitative analysis of olanzapine in biological matrices such as plasma and serum. nih.govresearchgate.netspringernature.com In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound with similar physicochemical properties to the analyte (in this case, olanzapine) that is added in a known quantity to the sample before processing. tandfonline.com

This compound is an ideal internal standard for olanzapine analysis for several reasons:

Similar Chemical and Physical Properties: Being structurally identical to olanzapine except for the isotopic substitution, this compound behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. researchgate.net This similarity helps to compensate for any variations in the analytical process, thereby improving the accuracy and precision of the measurement. iris-biotech.de

Differentiation by Mass Spectrometry: Despite its similar behavior, the three-dalton mass difference between Olanzapine and this compound allows them to be easily distinguished by a mass spectrometer. tandfonline.com This enables the precise quantification of olanzapine relative to the known concentration of the internal standard.

The use of this compound as an internal standard is crucial for accurate therapeutic drug monitoring of olanzapine and for conducting bioequivalence studies. tandfonline.comdocumentsdelivered.com

Research Findings on this compound

Numerous studies have utilized this compound to develop and validate robust analytical methods for the quantification of olanzapine in various biological samples. These methods are essential for clinical and research purposes.

A study by Andreassen et al. (2015) detailed a UPLC-MS/MS method for olanzapine analysis in serum, where Olanzapine-d3 (B602520) was used as the internal standard. The method was developed with a particular focus on assessing the stability of olanzapine under different storage conditions. researchgate.net

Another example is a bioequivalence study of olanzapine disintegrating tablets, which employed a UPLC-MS/MS method with d3-Olanzapine as the internal standard. The method demonstrated high sensitivity with a lower limit of quantification of 0.1 ng/ml. tandfonline.com

The following table summarizes the key characteristics of Olanzapine and this compound relevant to its use as a research tool.

| Property | Olanzapine | This compound |

| Chemical Formula | C₁₇H₂₀N₄S | C₁₇H₁₇D₃N₄S |

| Molecular Weight | 312.43 g/mol uspnf.com | 315.45 g/mol |

| Primary Use in Research | Analyte | Internal Standard nih.gov |

| Key Advantage in Analysis | The compound of interest being measured. | Co-elutes with the analyte, allowing for accurate quantification by correcting for matrix effects and variations in instrument response. iris-biotech.de |

The subsequent table provides an overview of the analytical techniques where this compound is commonly employed.

| Analytical Technique | Role of this compound | Purpose of the Analysis |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard nih.gov | Therapeutic drug monitoring, pharmacokinetic studies, bioequivalence studies. tandfonline.comdocumentsdelivered.com |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Internal Standard cerilliant.com | Clinical toxicology analysis, therapeutic drug monitoring. cerilliant.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20N4S |

|---|---|

Molecular Weight |

315.5 g/mol |

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-(trideuteriomethyl)-10H-thieno[2,3-b][1,5]benzodiazepine |

InChI |

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i1D3 |

InChI Key |

KVWDHTXUZHCGIO-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for Olanzapine D3

Precursor Selection and Deuteration Routes

The synthesis of olanzapine-d3 (B602520) is strategically designed to introduce the deuterium (B1214612) label at a metabolically stable position, ensuring the mass difference is maintained during biological processing. The most common and efficient route involves the use of a deuterated precursor in the final steps of the olanzapine (B1677200) synthesis.

The established synthesis of olanzapine involves the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b] nih.govresearchgate.netbenzodiazepine with N-methylpiperazine. google.comwipo.int To produce olanzapine-d3, the non-deuterated N-methylpiperazine is replaced with its deuterated counterpart, N-(methyl-d3)-piperazine . This precursor carries the deuterium atoms on the N-methyl group, a position that is not readily susceptible to metabolic exchange, thus providing a stable isotopic label.

The primary synthetic route can be summarized as follows:

Reaction: 4-amino-2-methyl-10H-thieno-[2,3-b] nih.govresearchgate.netbenzodiazepine is reacted with N-(methyl-d3)-piperazine.

Solvent: The reaction is typically carried out in a suitable organic solvent. While early syntheses of olanzapine utilized high-boiling aprotic solvents like dimethylsulfoxide (DMSO) and toluene (B28343) google.com, more recent methods advocate for the use of lower boiling C1 to C4 alcohols, such as 2-propanol or 2-butanol, which offer environmental benefits and simpler work-up procedures. google.com

Conditions: The reaction mixture is heated to reflux for a sufficient period to ensure complete condensation.

Optimization of Deuterium Incorporation Efficiency

Maximizing the incorporation of deuterium is paramount for the utility of olanzapine-d3 as an internal standard. The efficiency of deuterium incorporation is primarily dependent on the isotopic purity of the deuterated precursor, N-(methyl-d3)-piperazine.

Several factors are critical in optimizing the synthesis to maintain high isotopic enrichment:

Purity of Deuterated Precursor: The starting N-(methyl-d3)-piperazine should have a high degree of deuteration (typically >98 atom % D). This ensures that the final olanzapine-d3 product will also have a high isotopic purity.

Reaction Conditions: The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent any potential for hydrogen-deuterium exchange. Fortunately, the C-D bonds on the methyl group are robust under the typical condensation reaction conditions, making isotopic scrambling unlikely.

Stoichiometry: The molar ratio of the reactants can be adjusted to ensure the complete consumption of the limiting reagent, which is often the more expensive deuterated precursor.

By carefully selecting a highly enriched deuterated precursor and employing well-established, mild reaction conditions for the final condensation step, a high deuterium incorporation efficiency can be reliably achieved.

Isolation and Purification Techniques for Deuterated Analogs

The isolation and purification of olanzapine-d3 from the reaction mixture are critical to remove unreacted starting materials, byproducts, and any potential non-deuterated or partially deuterated species. The techniques employed are generally similar to those used for the non-deuterated olanzapine.

A typical isolation and purification sequence involves:

Precipitation and Filtration: Upon completion of the reaction, the mixture is cooled, often with the addition of an anti-solvent like water, to precipitate the crude olanzapine-d3 product. The solid is then collected by filtration. google.com

Washing: The filtered solid is washed with appropriate solvents, such as water and/or a cold alcohol, to remove residual impurities.

Recrystallization: For achieving high purity, recrystallization is a standard technique. Solvents such as acetonitrile (B52724) are commonly used for the recrystallization of olanzapine and its analogs. google.com This step is crucial for removing process-related impurities.

Chromatography: In cases where recrystallization does not provide the desired purity, column chromatography may be employed. Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) have been developed for the separation of olanzapine from its impurities and can be adapted for the purification of its deuterated analog. nih.gov

The final purity of the olanzapine-d3 is typically assessed by HPLC, ensuring it meets the stringent requirements for use as an analytical standard.

Spectroscopic Characterization of Isotopic Enrichment

Following purification, comprehensive spectroscopic analysis is essential to confirm the chemical identity of olanzapine-d3 and to quantify the level and location of isotopic enrichment. The primary techniques used for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the molecule, providing definitive evidence of deuterium incorporation. For olanzapine-d3, the molecular ion peak will be shifted by +3 mass units compared to unlabeled olanzapine.

| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) |

| Olanzapine | C₁₇H₂₀N₄S | 312.43 | 313.1 |

| Olanzapine-d3 | C₁₇H₁₇D₃N₄S | 315.45 | 316.1 |

Tandem mass spectrometry (LC-MS/MS) is also used to confirm the location of the deuterium label by analyzing the fragmentation pattern. In the case of olanzapine-d3, fragmentation will yield product ions that retain the deuterated methyl group, showing a corresponding mass shift. For instance, a common fragmentation of olanzapine involves the loss of the piperazine (B1678402) moiety, and the resulting fragment ions can be analyzed to confirm the label's position. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for confirming the site of deuteration. In the ¹H NMR spectrum of olanzapine-d3, the signal corresponding to the N-methyl protons (a singlet in unlabeled olanzapine) will be significantly diminished or absent, confirming the successful substitution of hydrogen with deuterium at this position. The rest of the proton signals in the spectrum should remain consistent with the structure of olanzapine.

¹³C NMR spectroscopy can also be used for characterization. The carbon atom of the deuterated methyl group will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1), and its chemical shift will be slightly upfield compared to the non-deuterated analog.

The combination of these spectroscopic techniques provides a comprehensive characterization of the synthesized olanzapine-d3, confirming its structure and ensuring a high degree of isotopic enrichment, making it a reliable standard for analytical applications.

Advanced Analytical Method Development and Validation Utilizing Olanzapine D3 As an Internal Standard

Chromatographic Techniques for Quantitative Analysis

The development of robust and reliable analytical methods is paramount for the accurate quantification of Olanzapine (B1677200) in biological samples. Various chromatographic techniques have been developed and validated, with Olanzapine D3 being a cornerstone for ensuring the quality of the results.

LC-MS/MS has become the gold standard for the quantification of Olanzapine in biological fluids due to its high sensitivity and selectivity. In these methods, this compound is added to patient samples, calibrators, and controls at a known concentration. nih.gov The use of a deuterated internal standard like this compound is preferred as it co-elutes with the analyte, providing effective compensation for any variability during the analytical process. researchgate.net

The general workflow involves sample extraction, chromatographic separation, and detection by a tandem mass spectrometer. springernature.com Positive electrospray ionization (ESI) is commonly employed, and quantification is achieved using multiple reaction monitoring (MRM). nih.govspringernature.com In MRM mode, specific precursor-to-product ion transitions are monitored for both Olanzapine and this compound. For Olanzapine, a common transition monitored is m/z 313.1 > 256.1, while for this compound, the transition is m/z 316.1 > 256.1. researchgate.net

Validation of these methods demonstrates excellent linearity over a range of concentrations, typically from 0.1 to 20 ng/mL, with a lower limit of quantification (LLOQ) often reaching 0.1 ng/mL. nih.gov The accuracy and precision of these methods are generally within 10%, meeting the stringent requirements for bioanalytical method validation. nih.gov

Table 1: Representative LC-MS/MS Parameters for Olanzapine Analysis using this compound

| Parameter | Description |

| Internal Standard | This compound |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Olanzapine) | m/z 313.2 → 256.1 |

| MRM Transition (this compound) | m/z 316.2 → 256.1 |

| Linearity Range | 0.1 - 20 ng/mL |

| LLOQ | 0.1 ng/mL |

This table is interactive. You can sort and filter the data.

UPLC-MS/MS offers several advantages over conventional LC-MS/MS, including shorter run times, improved resolution, and increased sensitivity. The application of UPLC-MS/MS for Olanzapine quantification, with this compound as the internal standard, has been successfully developed and validated. nih.gov These methods often employ a rapid extraction of Olanzapine from serum or plasma, followed by UPLC-MS/MS analysis. researchgate.net

A typical UPLC-MS/MS method involves a short chromatographic run time of around 1.5 minutes. researchgate.net The separation is achieved on columns such as a HSST 3 (2.1×100mm, 1.8μm) with gradient elution. researchgate.net The mass spectrometer is operated in positive ESI mode with MRM. researchgate.net The transitions monitored are similar to those in LC-MS/MS methods: m/z 313.1 > 256.1 and 313.1 > 198.0 for Olanzapine, and m/z 316.1 > 256.1 for this compound. researchgate.net

Validation of UPLC-MS/MS methods has demonstrated quadratic calibration curves ranging from 5 to 500 nM with a correlation coefficient (R²) of ≥0.999. researchgate.net The limit of quantification can be as low as 0.5 nM with a coefficient of variation (CV) of 9.6% and an accuracy of 110%. researchgate.net Within-assay and between-assay inaccuracies are typically in the range of 2.6-11.9% with a CV of ≤4.8%. researchgate.net The recovery of Olanzapine is generally between 84-95% with a CV of ≤1.4%, and matrix effects are minimal, ranging from 100 to 103% with a CV of ≤2.6%. researchgate.net

Table 2: Performance Characteristics of a UPLC-MS/MS Method for Olanzapine using this compound

| Parameter | Value |

| Linearity Range | 5 - 500 nM |

| Correlation Coefficient (R²) | ≥0.999 |

| Limit of Quantification (LOQ) | 0.5 nM |

| Within- and Between-Assay Inaccuracy | 2.6 - 11.9% |

| Recovery | 84 - 95% |

| Matrix Effect | 100 - 103% |

This table is interactive. You can sort and filter the data.

While LC-MS/MS and UPLC-MS/MS are the predominant techniques, HPLC coupled with UV or diode-array detection (DAD) has also been utilized for Olanzapine quantification. In these methods, the integration of an internal standard is crucial for accuracy. Although less common than in mass spectrometry-based methods, this compound can be used if the primary purpose is to account for variability in sample preparation and injection volume, though it will not be differentiated by a UV detector. More commonly, a structurally similar compound is used as the internal standard in HPLC-UV methods. researchgate.net

However, HPLC is frequently the chromatographic front-end for mass spectrometry, and in this context, this compound is the internal standard of choice. nih.govspringernature.com The separation is typically achieved on a C18 column. bbrc.in The mobile phase often consists of a buffer and an organic solvent, such as a mixture of ammonium phosphate buffer and methanol. sphinxsai.com The retention time for Olanzapine under such conditions is generally short, allowing for rapid analysis. sphinxsai.com

Validation of HPLC methods, in line with ICH guidelines, assesses parameters such as accuracy, precision, specificity, linearity, and range. sennosbiotech.com Linearity is often observed in the concentration range of 2 to 30 µg/ml for Olanzapine. bbrc.in

Gas chromatography is another separation technique that can be employed for the analysis of Olanzapine. However, due to the relatively low volatility and thermal lability of Olanzapine, derivatization is often required to improve its chromatographic properties and prevent degradation in the hot injector and column. The use of GC-MS for the determination of Olanzapine has been reported. nih.gov

When using GC-MS, this compound can serve as an effective internal standard. The principle remains the same: a known amount of the deuterated standard is added to the sample to correct for variations throughout the analytical procedure. The mass spectrometer allows for the differentiation of the analyte from its deuterated counterpart, enabling accurate quantification. While feasible, GC-based methods for Olanzapine are less common than liquid chromatography-based methods due to the extensive sample preparation often required and the superior performance of LC-MS/MS for this particular analyte.

Sample Preparation Techniques for Complex Biological Matrices

The analysis of Olanzapine in biological matrices such as blood, serum, plasma, and cerebrospinal fluid necessitates an effective sample preparation step to remove interfering endogenous components like proteins and phospholipids. nih.govnih.gov The choice of sample preparation technique is critical for the accuracy and precision of the subsequent analysis.

Protein precipitation is a straightforward and widely used technique for the extraction of drugs from biological samples. nih.govscispace.com It involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, to the sample, which denatures and precipitates the proteins. nih.gov this compound is added as the internal standard prior to the precipitation step. nih.gov

In a typical protocol, an aliquot of the biological sample (e.g., 100 µL of serum) is mixed with the internal standard solution (e.g., 25 µL of this compound). researchgate.net Then, a precipitating agent, such as acidic acetonitrile (e.g., 300 µL), is added. researchgate.net After vortexing and centrifugation, the clear supernatant containing the analyte and the internal standard is separated and can be directly injected into the LC-MS/MS system or further processed. nih.gov Some methods employ automated pipetting robots for high-throughput sample preparation using protein precipitation. nih.gov This technique is favored for its simplicity, speed, and suitability for automation.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique in bioanalysis. It relies on the principle of partitioning a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. In the context of olanzapine analysis, LLE is employed to isolate the analyte and its internal standard, this compound, from complex biological matrices like plasma or serum, thereby reducing matrix effects and improving the sensitivity of the assay.

The efficiency of LLE is highly dependent on the selection of the organic solvent and the pH of the aqueous phase. For olanzapine, which is a weakly basic compound, the pH of the biological sample is often adjusted to an alkaline value to ensure it is in its non-ionized form, thus promoting its extraction into the organic solvent. Common alkalizing agents include sodium hydroxide, ammonium formate, and carbonate buffers nih.gov.

A typical LLE procedure involving this compound as an internal standard commences with the addition of a known concentration of the internal standard to the biological sample. This is followed by the addition of an appropriate organic solvent, such as tert-butyl methyl ether researchgate.netsci-rep.com. The mixture is then vortexed to facilitate the transfer of olanzapine and this compound into the organic phase. After centrifugation to separate the two phases, the organic layer is transferred to a clean tube and evaporated to dryness. The residue is then reconstituted in a suitable solvent, often the mobile phase used for the chromatographic analysis, before injection into the analytical instrument, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Solid-Phase Extraction (SPE) Development

Solid-phase extraction (SPE) is another powerful technique for sample clean-up and concentration of analytes from biological fluids. SPE offers several advantages over LLE, including higher recovery, cleaner extracts, and the potential for automation nih.gov. The development of an SPE method involves the selection of an appropriate sorbent material that can retain the analyte of interest while allowing interfering substances to pass through.

For the extraction of olanzapine and its deuterated internal standard, this compound, various SPE cartridges are available, with Oasis HLB (Hydrophilic-Lipophilic Balanced) and MCX (Mixed-Mode Cation Exchange) cartridges being commonly reported researchgate.netnih.gov. The Oasis HLB cartridges provide a universal sorbent for acidic, neutral, and basic compounds, while the MCX cartridges are specifically designed for the extraction of basic compounds like olanzapine.

An SPE protocol generally consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. In a typical application, the SPE cartridge is first conditioned with methanol and then equilibrated with water or a buffer. The biological sample, pre-treated and containing this compound, is then loaded onto the cartridge. A washing step with a weak solvent is performed to remove endogenous interferences. Finally, the retained olanzapine and this compound are eluted with a strong organic solvent, such as methanol containing a small percentage of a basic modifier. The eluate is then evaporated and reconstituted for analysis. The use of SPE has been successfully demonstrated for the quantification of olanzapine in various matrices, including plasma and saliva researchgate.netnih.gov.

Method Validation Parameters and Rigor

Method validation is a critical component of bioanalytical method development, ensuring that the developed assay is reliable and reproducible for its intended purpose. The validation process involves the assessment of several key parameters as outlined by regulatory guidelines.

Linearity and Calibration Curve Establishment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. To establish linearity, a calibration curve is constructed by analyzing a series of calibration standards prepared at different known concentrations. The response of the analyte, relative to the internal standard (this compound), is plotted against the nominal concentration of the analyte.

For the analysis of olanzapine using this compound as an internal standard, calibration curves have been shown to be linear over a wide range of concentrations, typically from sub-nanogram per milliliter to several hundred nanograms per milliliter. The relationship between the peak area ratio (olanzapine/Olanzapine D3) and concentration is typically evaluated by a weighted linear regression analysis. A correlation coefficient (r²) value of greater than 0.99 is generally considered indicative of good linearity sci-rep.comnih.govnih.govresearchgate.net.

Table 1: Examples of Linearity Ranges for Olanzapine Assays Using this compound

| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Matrix | Reference |

| 0.1 - 30 | > 0.99 | Human Plasma | researchgate.net |

| 5 - 500 (nM) | ≥ 0.999 | Serum | nih.gov |

| 2 - 300 | > 0.9993 | Human Plasma | researchgate.net |

| 5 - 1000 | > 0.9986 | Plasma | sci-rep.com |

Accuracy and Precision Assessment (Inter- and Intra-day)

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Both accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).

The use of this compound as an internal standard significantly improves the accuracy and precision of the method by compensating for variations in sample preparation and instrument response. For bioanalytical methods, the acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the lower limit of quantitation), and for precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Table 2: Summary of Accuracy and Precision Data for Olanzapine Quantification

| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Low, Medium, High | < 11.60 | < 1.66 | - | - | researchgate.net |

| Low, Medium, High | 0.6 - 4.3 | 1.9 - 4.6 | 93.3 - 102.3 | 96.7 - 102.8 | researchgate.net |

| Three Concentrations | < 12.7 | - | up to 113.9 | - | nih.gov |

| Low, Medium, High | ≤ 4.8 | 2.6 - 11.9 | - | - | nih.gov |

| Low, Medium, High | < 7.5 | < 7.5 | < 7.59 | < 7.59 | researchgate.netresearchgate.net |

Sensitivity Determination: Limit of Detection (LOD) and Limit of Quantitation (LLOQ)

The sensitivity of a bioanalytical method is determined by its limit of detection (LOD) and lower limit of quantitation (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

The LLOQ is a critical parameter for therapeutic drug monitoring and pharmacokinetic studies, especially for potent drugs like olanzapine that are administered in low doses. The determination of the LLOQ is typically based on a signal-to-noise ratio of at least 10:1, and the accuracy and precision at this concentration should meet the acceptance criteria.

Table 3: Reported LOD and LLOQ Values for Olanzapine Assays

| LOD | LLOQ | Matrix | Reference |

| 0.012 ng/mL | 0.1 ng/mL | Human Plasma | researchgate.net |

| - | 0.5 nM | Serum | nih.gov |

| 0.18 µg/L | 0.39 µg/L | Human Plasma | rsc.org |

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to measure the analyte unequivocally in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, or other co-administered drugs. Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other similar compounds.

In LC-MS/MS methods, specificity and selectivity are primarily achieved through a combination of chromatographic separation and mass spectrometric detection. The use of Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is fragmented to produce a characteristic product ion, provides a high degree of selectivity.

To assess specificity, blank biological samples from multiple sources are analyzed to ensure that no endogenous components interfere with the detection of olanzapine or the internal standard, this compound sci-rep.com. The absence of significant peaks at the retention times of the analyte and the internal standard in these blank samples demonstrates the specificity of the method nih.gov.

Matrix Effect Evaluation and Mitigation Strategies

In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the matrix effect is a primary concern that can compromise the accuracy and precision of the results. This phenomenon refers to the alteration of ionization efficiency of the target analyte by co-eluting, interfering compounds from the sample matrix (e.g., plasma, serum, or whole blood). kcasbio.com These interferences can either suppress or enhance the analyte's signal, leading to inaccurate quantification. kcasbio.com

The use of a stable-isotope-labeled (SIL) internal standard, such as this compound, is a widely accepted and highly effective strategy to mitigate matrix effects. this compound is an ideal internal standard because its physicochemical properties are nearly identical to the analyte, olanzapine. nih.gov This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization. kcasbio.com As this compound co-elutes with olanzapine, it experiences the same degree of signal suppression or enhancement. kcasbio.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is normalized, leading to a more accurate and robust quantification. kcasbio.com

Several studies have validated this approach, demonstrating that when this compound is used, significant matrix effects are not observed. For instance, one validation study reported matrix effects ranging from 100% to 103%, indicating a near-complete compensation for any potential signal alteration. nih.gov Another study similarly concluded that no significant matrix effects were observed on the retention times for either olanzapine or its deuterated internal standard. nih.gov The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL internal standards, underscoring the regulatory confidence in this mitigation strategy. kcasbio.com

| Study Reference | Matrix | Analytical Method | Key Finding on Matrix Effect |

|---|---|---|---|

| Andreassen et al. (2015) nih.gov | Serum | UPLC-MS/MS | Matrix effects ranged from 100% to 103% (CV ≤2.6%), demonstrating effective compensation. |

| Vlase et al. (2015) nih.gov | Human Plasma | LC-MS/MS | No significant matrix effects were observed on the retention times of Olanzapine and the IS. |

| KCAS Bio (2017) kcasbio.com | General (Plasma) | LC-MS/MS | SIL-IS that co-elutes with the analyte serves to normalize ion suppression or enhancement. |

Recovery and Extraction Efficiency Quantification

The process of extracting an analyte from its biological matrix is a critical step in bioanalysis. The goal is to achieve high and consistent recovery to ensure the method's sensitivity and reliability. Recovery is defined as the percentage of the analyte that is successfully transferred from the original sample matrix through the extraction process. nih.gov this compound is used to track and correct for variability during this stage.

Various extraction techniques are employed for olanzapine, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govspringernature.comnih.gov In LLE, solvents such as methyl tert-butyl ether are used to separate olanzapine from the plasma. nih.gov SPE involves passing the sample through a cartridge that retains the analyte, which is then eluted with a suitable solvent. springernature.comnih.gov

Regardless of the method, the extraction efficiency can be influenced by factors like pH and the choice of solvent. nih.gov Because this compound has nearly identical chemical properties to olanzapine, its recovery rate is expected to be the same. nih.gov By adding a known amount of this compound to the sample before extraction, any loss of the analyte during the procedure is mirrored by a proportional loss of the internal standard. This allows for accurate correction, ensuring that the final calculated concentration is not affected by incomplete or variable extraction efficiency.

Studies quantifying the recovery of olanzapine using this compound as an internal standard have demonstrated the effectiveness of these methods. Reported recovery rates are consistently high, confirming the robustness of the extraction procedures.

| Study Reference | Extraction Method | Matrix | Mean Recovery of Olanzapine |

|---|---|---|---|

| Aasmundstad et al. (2008) oup.com | Protein Precipitation | Whole Blood | 103% |

| Vlase et al. (2015) nih.gov | Liquid-Liquid Extraction | Human Plasma | 90.08% |

| Andreassen et al. (2015) nih.gov | Protein Precipitation/Filtration | Serum | 84-95% |

| Sultana et al. (2018) nih.gov | Supported Liquid Extraction | Rat Plasma | 87.12-94.47% |

Comparative Analysis of Deuterated Internal Standards versus Structural Analogs

In quantitative mass spectrometry, the choice of an internal standard (IS) is a critical decision that directly impacts data quality. The two main types of internal standards are deuterated (or stable-isotope-labeled) standards like this compound and structural analogs. nih.gov

A deuterated internal standard is considered the "gold standard" for LC-MS/MS assays. kcasbio.com It is a version of the analyte molecule where one or more atoms (typically hydrogen) have been replaced with a heavier stable isotope (like deuterium). This modification results in a higher mass, making it distinguishable from the analyte by the mass spectrometer, but it does not significantly alter its chemical and physical properties. kcasbio.comnih.gov Consequently, this compound exhibits the same extraction recovery, chromatographic retention time, and ionization response as olanzapine, making it the ideal tool to correct for matrix effects and procedural variations. kcasbio.com

A structural analog, also known as a surrogate internal standard, is a different chemical compound that is structurally similar but not identical to the analyte. kcasbio.comnih.gov For olanzapine analysis, compounds such as venlafaxine, clozapine, or olanzapine ethyl analog (LY170222) have been used. nih.govnih.govsci-rep.compharmaceutical-journal.com While more readily available and often less expensive than custom-synthesized deuterated standards, structural analogs have significant drawbacks. Their physicochemical properties can differ from the analyte, leading to different behaviors during extraction and ionization. nih.gov For example, modifications to functional groups can lead to significant differences in recovery and ionization efficiency. nih.gov This disparity means a structural analog may not accurately track and compensate for the analyte's variability, potentially compromising the assay's reliability and accuracy, especially in the presence of strong matrix effects. kcasbio.com

The scientific and regulatory consensus strongly favors the use of deuterated internal standards like this compound whenever feasible to ensure the development of robust and reliable bioanalytical methods. kcasbio.com

| Characteristic | Deuterated IS (this compound) | Structural Analog IS (e.g., Venlafaxine, Clozapine) |

|---|---|---|

| Structure | Identical to olanzapine, with deuterium (B1214612) labels. springernature.com | Similar but not identical chemical structure. kcasbio.com |

| Physicochemical Properties | Nearly identical to olanzapine. nih.gov | Similar, but can have significant differences. nih.gov |

| Chromatographic Co-elution | Yes, essential for optimal performance. kcasbio.com | May have different retention times. nih.gov |

| Matrix Effect Compensation | Excellent; experiences the same ion suppression/enhancement. kcasbio.com | Can be unreliable; may not track analyte response accurately. kcasbio.com |

| Extraction Recovery | Tracks olanzapine's recovery very closely. | Can differ significantly from olanzapine's recovery. nih.gov |

| Regulatory Preference | Strongly preferred (e.g., by EMA). kcasbio.com | Considered less robust; may face greater scrutiny. kcasbio.com |

Mechanistic Investigations of Olanzapine Metabolism Utilizing Deuterated Analogs in Preclinical Models

In Vitro Metabolic Pathway Elucidation

In vitro models, including human liver microsomes and recombinant enzyme systems, have been fundamental in pinpointing the primary enzymes involved in the biotransformation of olanzapine (B1677200).

The cytochrome P450 (CYP) enzyme superfamily is a key player in the oxidative metabolism of olanzapine. Research has consistently identified CYP1A2 as the principal enzyme responsible for the formation of major oxidative metabolites through N-demethylation and hydroxylation. The use of Olanzapine-d3 (B602520) in these systems allows for precise tracking of the metabolic fate of the parent compound.

While CYP1A2 is the main contributor, other CYP isoenzymes also participate in olanzapine's metabolism. CYP2D6 is recognized as another important enzyme in this process. Additionally, isoforms such as CYP2C19 and CYP3A4 have been implicated, underscoring the complexity of olanzapine's oxidative breakdown. The application of deuterated analogs helps to minimize analytical interference, allowing for a more accurate assessment of these minor metabolic pathways.

Table 1: Key Cytochrome P450 Isoenzymes in Olanzapine Metabolism

| Isoenzyme | Primary Metabolic Reaction | Reference |

|---|---|---|

| CYP1A2 | N-demethylation, Hydroxylation | |

| CYP2D6 | Hydroxylation | |

| CYP2C19 | Minor oxidative pathways | |

| CYP3A4 | Minor oxidative pathways |

In addition to oxidation by CYP enzymes, olanzapine undergoes direct conjugation with glucuronic acid, a phase II metabolic reaction facilitated by UDP-glucuronosyltransferases (UGTs). This process leads to the formation of N-glucuronide metabolites. UGT1A4 is the primary enzyme responsible for the direct N-glucuronidation of olanzapine, forming the 10-N-glucuronide and 4'-N-glucuronide. UGT2B10 has also been shown to contribute to olanzapine glucuronidation. The use of Olanzapine-d3 enables the precise quantification of the resulting deuterated glucuronide metabolites.

The application of Olanzapine-d3 in metabolic studies has allowed for the clear identification and characterization of its corresponding deuterated metabolites. The major metabolites formed through oxidative pathways include N-desmethyl-olanzapine-d3, 2-hydroxymethyl-olanzapine-d3, and olanzapine N-oxide-d3. The formation of N-desmethyl olanzapine is primarily catalyzed by CYP1A2, while olanzapine N-oxide is formed by the flavin-containing monooxygenase (FMO) system, particularly FMO3. Direct glucuronidation of Olanzapine-d3 results in the formation of olanzapine-10-N-glucuronide-d3. The stable isotope label in these metabolites simplifies their detection and structural analysis using techniques like mass spectrometry.

Table 2: Major Deuterated Metabolites of Olanzapine-d3

| Metabolite | Metabolic Pathway | Key Enzyme(s) | Reference |

|---|---|---|---|

| N-desmethyl-olanzapine-d3 | N-demethylation (Oxidation) | CYP1A2 | |

| 2-hydroxymethyl-olanzapine-d3 | Hydroxylation (Oxidation) | CYP2D6 | |

| Olanzapine N-oxide-d3 | N-oxidation (Oxidation) | FMO3 | |

| Olanzapine-10-N-glucuronide-d3 | N-glucuronidation (Conjugation) | UGT1A4 |

In Vivo Metabolic Fate Studies in Animal Models

In vivo studies using animal models are crucial for understanding the complete metabolic profile and disposition of a drug within a living organism.

Rodent models, particularly rats and mice, have been extensively used to study the metabolic profile of olanzapine. Following administration of Olanzapine-d3, biological samples such as plasma, urine, and feces are analyzed to identify and quantify the parent drug and its deuterated metabolites. These studies generally confirm that the metabolic pathways identified in vitro are also active in vivo in these models. Chronic administration in rats has been shown to elevate fasting glucose and impair glucose and insulin (B600854) tolerance.

While rodent models offer valuable insights, it is important to acknowledge the existence of species-specific differences in drug metabolism. For example, the half-life of olanzapine is significantly shorter in rats (around 2.5 hours) compared to humans (around 33 hours). Such differences in pharmacokinetics can be attributed to variations in the expression and activity of metabolic enzymes like CYPs and UGTs between species. While CYP1A2 is a major enzyme in both rats and humans, its specific activity can differ. These species-specific metabolic differences are a critical consideration when extrapolating preclinical findings to human populations.

Isotopic Labeling for Tracing Metabolic Flux

The use of stable isotope-labeled compounds, such as deuterated analogs, is a powerful technique in preclinical research to trace the metabolic fate of drugs. This approach, known as isotopic labeling, allows for the precise tracking of a molecule and its metabolites through various biochemical pathways, providing critical insights into metabolic flux – the rate of turnover of molecules through a metabolic pathway. In the context of olanzapine, the use of a deuterated version, specifically Olanzapine-d3, serves as a valuable tool in such mechanistic investigations.

While direct preclinical studies detailing the use of Olanzapine-d3 to trace its metabolic flux are not extensively available in the public domain, the principles of such an approach are well-established in pharmacological research. The substitution of hydrogen atoms with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) creates a molecule that is chemically identical to the parent drug but has a slightly higher mass. This mass difference can be readily detected by mass spectrometry, enabling researchers to distinguish the administered deuterated drug and its metabolites from their naturally occurring, non-labeled counterparts within a biological system.

Hypothetical Application in Preclinical Models:

In a typical preclinical study utilizing Olanzapine-d3, animal models, such as rats or mice, would be administered a precise amount of the deuterated compound. At various time points following administration, biological samples (e.g., plasma, urine, feces, and tissue homogenates from organs like the liver) would be collected. These samples would then be analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify Olanzapine-d3 and its deuterated metabolites.

The primary metabolic pathways of olanzapine are known to involve oxidation and glucuronidation. drugbank.com Key oxidative reactions are mediated by cytochrome P450 (CYP) isoenzymes, primarily CYP1A2 and to a lesser extent, CYP2D6. drugbank.com Glucuronidation is another major route of metabolism for olanzapine. drugbank.com

By tracking the appearance and disappearance of deuterated metabolites over time, researchers can elucidate the kinetics of these metabolic processes. For instance, the rate of formation of deuterated 4'-N-desmethylolanzapine would provide a direct measure of the flux through the CYP1A2-mediated pathway. Similarly, the quantification of deuterated olanzapine glucuronides would reveal the flux through the glucuronidation pathway.

Illustrative Data from a Hypothetical Preclinical Study:

The following interactive data table illustrates the type of data that could be generated from a preclinical study investigating the metabolic flux of Olanzapine-d3 in a rat model. The table shows the hypothetical concentration of Olanzapine-d3 and its major deuterated metabolites in plasma at different time points post-administration.

| Time (hours) | Olanzapine-d3 (ng/mL) | 4'-N-desmethylolanzapine-d3 (ng/mL) | Olanzapine-N-oxide-d3 (ng/mL) | 2-hydroxymethylolanzapine-d3 (ng/mL) | Olanzapine-10-N-glucuronide-d3 (ng/mL) |

| 1 | 85 | 12 | 8 | 5 | 25 |

| 4 | 62 | 25 | 15 | 10 | 48 |

| 8 | 35 | 38 | 22 | 18 | 65 |

| 12 | 18 | 45 | 28 | 23 | 72 |

| 24 | 5 | 20 | 15 | 12 | 40 |

This table contains hypothetical data for illustrative purposes.

Detailed Research Findings from Isotopic Labeling Studies:

Analysis of such data would allow researchers to:

Determine the Relative Importance of Metabolic Pathways: By comparing the concentrations of the different deuterated metabolites, the predominant pathways of olanzapine metabolism can be identified. For example, a higher concentration of deuterated glucuronide metabolites compared to oxidative metabolites would indicate that glucuronidation is a more significant route of elimination in the preclinical model.

Calculate Metabolic Clearance Rates: The rate of decline of the parent drug (Olanzapine-d3) and the rate of formation and elimination of its metabolites can be used to calculate key pharmacokinetic parameters, such as metabolic clearance.

Investigate Enzyme Kinetics: These studies can provide insights into the in vivo activity of specific metabolizing enzymes. For instance, co-administering a known inhibitor of CYP1A2 with Olanzapine-d3 and observing a decrease in the formation of 4'-N-desmethylolanzapine-d3 would confirm the role of this enzyme in olanzapine metabolism.

Assess Interspecies Differences: By conducting similar studies in different preclinical species, researchers can identify potential differences in metabolic flux, which is crucial for extrapolating findings to humans.

Application of Olanzapine D3 in Pharmaceutical Impurity Profiling and Degradation Product Characterization

Identification and Quantification of Process-Related Impurities

The manufacturing process of Olanzapine (B1677200) can introduce various process-related impurities, which are substances formed during the synthesis that are not the intended active pharmaceutical ingredient (API). nih.govsemanticscholar.orgresearchgate.net Regulatory agencies require strict control and monitoring of these impurities. Olanzapine D3 is instrumental in the analytical methods developed for this purpose, primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. springernature.comnih.gov

During analysis, a known quantity of this compound is added to samples containing Olanzapine and its potential impurities. springernature.comnih.gov Because this compound behaves almost identically to Olanzapine during extraction, chromatography, and ionization, any sample loss or variation in instrument signal affects both compounds proportionally. researchgate.netnih.gov By comparing the signal response of the target impurity to that of the this compound internal standard, analysts can achieve highly accurate and precise quantification, even at trace levels. researchgate.net

Several process-related impurities of Olanzapine have been identified and characterized using a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsemanticscholar.orgnih.gov The use of this compound ensures that the methods used to quantify these identified impurities are robust and reliable.

Table 1: Examples of Identified Process-Related Impurities in Olanzapine Synthesis

| Impurity Name | Method of Identification | Role of Deuterated Standard |

|---|---|---|

| 2-methyl-4-(4-methyl piperazin-1-yl)-10-((methylthio)methyl)-thieno[2,3-b] nih.govakjournals.com benzodiazepine nih.govresearchgate.net | LC-MS/TOF, 1D/2D-NMR, X-ray diffraction nih.gov | Enables accurate quantification in bulk drug batches via isotope dilution mass spectrometry. |

| 10-(3-(1H-benzo[d]imidazol-2-yl)-5-methylthiophen-2-yl)-2-methyl-4-(4-methyl piperazin-1-yl)-thieno[2,3-b] nih.govakjournals.combenzodiazepine nih.govresearchgate.net | LC-MS/TOF, 1D/2D-NMR, X-ray diffraction nih.gov | Serves as an internal standard for precise measurement, ensuring regulatory compliance. |

| 2-methyl-4,9-dihydro-3-thia-4,9-diazabenzo[f]azulen-10-one semanticscholar.org | LC-MS, IR, NMR semanticscholar.org | Used in validated analytical methods to quantify the impurity relative to the API. |

Characterization of Olanzapine Degradation Pathways under Stress Conditions (e.g., oxidative)

Stress testing is a crucial component of drug development, designed to identify potential degradation products that may form under various environmental conditions, thereby establishing the intrinsic stability of the drug molecule. akjournals.comresearchgate.net Olanzapine has been shown to be relatively stable under photolytic and hydrolytic conditions but is susceptible to degradation under oxidative stress. akjournals.comresearchgate.netakjournals.com

Studies involving the exposure of Olanzapine to oxidizing agents like hydrogen peroxide have led to the isolation and characterization of several degradation products. akjournals.comicm.edu.pl These degradation products are typically formed through oxidation of the diazepine or thiophene rings within the Olanzapine structure. akjournals.comnih.gov The characterization process involves isolating the degradants using preparative HPLC and elucidating their structures with techniques such as FTIR, LC-MS/MS, and NMR. akjournals.comresearchgate.netakjournals.comicm.edu.pl

In these studies, this compound is employed to accurately quantify the rate of degradation of the parent compound and the rate of formation of the degradation products. By using a stable isotope-labeled internal standard, researchers can confidently track the molecular changes over time, providing a clear picture of the degradation pathway and kinetics.

Table 2: Major Olanzapine Degradation Products under Oxidative Stress

| Degradation Product | Characterization Technique(s) | Observed Structural Change |

|---|---|---|

| 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3- e] nih.govnih.govdiazepin-4-one akjournals.comresearchgate.netresearchgate.net | Prep-HPLC, FTIR, LC-MS/MS, NMR akjournals.comicm.edu.pl | Oxidation of the diazepine ring. akjournals.com |

| 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e] nih.govnih.govdiazepin-4- one akjournals.comresearchgate.netresearchgate.net | Prep-HPLC, FTIR, LC-MS/MS, NMR akjournals.comicm.edu.pl | Oxidation of the diazepine ring. akjournals.com |

| (Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b] nih.govnih.govdiazapine-2(3H)-thione nih.govwipo.int | HPLC, Mass Spectrometry, NMR nih.gov | Oxidative degradation product found in stressed drug substance and product. nih.gov |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance and drug product over time. researchgate.netrsc.org A key feature of such a method is its ability to separate the API from its impurities and degradation products, allowing for their precise quantification. pnrjournal.comhumanjournals.com

The development of stability-indicating methods for Olanzapine, often using reverse-phase HPLC (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC), relies heavily on the use of internal standards to ensure accuracy and precision. nih.govresearchgate.netrsc.org this compound is an ideal internal standard for these methods. nih.gov Its retention time is nearly identical to that of unlabeled Olanzapine, but its different mass-to-charge ratio (m/z) allows for separate detection by a mass spectrometer. nih.gov

These methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.

Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte within a given range. researchgate.netrsc.org

Accuracy & Precision: Ensuring the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively. researchgate.netrsc.org

Robustness: Measuring the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net

By incorporating this compound, these stability-indicating methods provide reliable data on the shelf-life of Olanzapine products and help define appropriate storage conditions. nih.gov

Utilization of Deuterated Standards in Impurity Reference Material Qualification

Reference standards are highly characterized materials used to ensure the accuracy of analytical tests. pharmtech.com For impurity analysis, this includes having certified reference materials for the impurities themselves. Deuterated compounds like this compound play a role in the qualification of these impurity reference materials.

The qualification of a reference standard is a rigorous process to confirm its identity, purity, and potency. pharmtech.comeurofins.com When qualifying a new batch of an Olanzapine impurity reference standard, this compound can be used as an internal standard in the analytical methods (e.g., LC-MS) that establish the purity of that impurity. This ensures that the purity value assigned to the impurity reference material is accurate.

Furthermore, the deuterated standard itself must undergo stringent qualification. tandfonline.com It is crucial to ensure that the this compound reference material has high isotopic purity and is free from significant amounts of unlabeled Olanzapine. The presence of unlabeled drug as an impurity in the deuterated standard can lead to interference and inaccurate results in bioanalytical assays. tandfonline.com Therefore, manufacturers must provide a comprehensive Certificate of Analysis detailing the purity and isotopic enrichment of the deuterated standard.

Table 3: Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| Olanzapine | Active Pharmaceutical Ingredient |

| This compound | Deuterated Internal Standard |

| 2-methyl-4-(4-methyl piperazin-1-yl)-10-((methylthio)methyl)-thieno[2,3-b] nih.govakjournals.com benzodiazepine | Process-Related Impurity |

| 10-(3-(1H-benzo[d]imidazol-2-yl)-5-methylthiophen-2-yl)-2-methyl-4-(4-methyl piperazin-1-yl)-thieno[2,3-b] nih.govakjournals.combenzodiazepine | Process-Related Impurity |

| 2-methyl-4,9-dihydro-3-thia-4,9-diazabenzo[f]azulen-10-one | Process-Related Impurity |

| 2-methyl-10-(4-methyl-N-oxopiperazin-1-yl)-4H-3-thia-4,9-diazabenzo[f]azulene | Process-Related Impurity / Degradation Product |

| 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3- e] nih.govnih.govdiazepin-4-one | Degradation Product |

| 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e] nih.govnih.govdiazepin-4- one | Degradation Product |

| (Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b] nih.govnih.govdiazapine-2(3H)-thione | Degradation Product |

| N-Demethyl Olanzapine | Impurity / Metabolite |

Pharmacological Research and Receptor Interaction Studies in Experimental Systems Employing Deuterated Olanzapine

In Vitro Receptor Binding Affinity Studies

Olanzapine (B1677200) is recognized as an antipsychotic agent with a broad pharmacological profile, demonstrating affinity for a wide range of neurotransmitter receptors. medsafe.govt.nztmda.go.tzeuropa.eu Preclinical in vitro studies have characterized its binding potential (expressed as Ki, the inhibition constant, where a smaller value indicates higher affinity) across several key receptor families implicated in the therapeutic effects and side-effect profile of antipsychotic drugs. medsafe.govt.nztmda.go.tzeuropa.eu

Olanzapine exhibits a strong affinity for multiple dopamine (B1211576) receptor subtypes. drugbank.com It binds with high affinity to D2, D3, and D4 receptors and also interacts with D1 and D5 receptors. medsafe.govt.nztmda.go.tzeuropa.eucapes.gov.br This multi-receptor dopamine antagonism is central to its mechanism of action. droracle.ai While it has a high affinity for D2 receptors, its binding is more easily dissociable compared to some older antipsychotics, which may contribute to its "atypical" profile. drugbank.com Long-term treatment with olanzapine in animal models has been shown to significantly increase the density of D2 and D4 receptors in brain regions like the caudate-putamen and nucleus accumbens, while D1-like and D3 receptors remained unchanged. researchgate.net

Table 1: In Vitro Affinity of Olanzapine for Human Dopamine Receptors Data represents the parent compound, olanzapine, as specific data for Olanzapine-d3 (B602520) is not available.

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 11-31 |

| Dopamine D2 | 11-31 |

| Dopamine D3 | 11-31 |

| Dopamine D4 | 11-31 |

| Dopamine D5 | Data not consistently reported |

Source: DrugBank Online, 2024. drugbank.comdroracle.ai

Olanzapine demonstrates a potent interaction with several serotonin (B10506) (5-HT) receptors. It has a particularly high affinity for the 5-HT2A and 5-HT2C receptors and also binds effectively to 5-HT3 and 5-HT6 receptors. medsafe.govt.nztmda.go.tzeuropa.eu The affinity of olanzapine for the 5-HT2A receptor is notably greater than its affinity for the dopamine D2 receptor. medsafe.govt.nzeuropa.eu This potent serotonin receptor antagonism, especially at the 5-HT2A receptor, is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against negative symptoms and a lower risk of extrapyramidal side effects. frontiersin.org

Table 2: In Vitro Affinity of Olanzapine for Human Serotonin Receptors Data represents the parent compound, olanzapine, as specific data for Olanzapine-d3 is not available.

| Receptor Subtype | Ki (nM) |

| Serotonin 5HT2A | 4 |

| Serotonin 5HT2C | 11 |

| Serotonin 5HT3 | <100 |

| Serotonin 5HT6 | 5 |

Source: EMA, DrugBank Online, Medsafe. medsafe.govt.nztmda.go.tzeuropa.eudroracle.ai

Olanzapine is an antagonist at all five subtypes of cholinergic muscarinic receptors (M1-M5), with the highest affinity demonstrated for the M1, M4, and M5 subtypes. medsafe.govt.nztmda.go.tzresearchgate.net This anticholinergic activity is significant and is thought to contribute to certain side effects. researchgate.net Studies have shown that olanzapine's blockade of M3 receptors, both in the brain and peripherally, may influence insulin (B600854) secretion and play a role in the metabolic side effects associated with the drug. wikipedia.orgnih.gov

Olanzapine displays high-affinity antagonism at both α1-adrenergic and histamine (B1213489) H1 receptors. medsafe.govt.nztmda.go.tzeuropa.eu The potent blockade of the H1 receptor is a well-established characteristic and is strongly associated with the sedative effects and significant weight gain observed during treatment. nih.gov Antagonism at α1-adrenergic receptors can contribute to orthostatic hypotension. tmda.go.tz

Table 3: In Vitro Affinity of Olanzapine for Adrenergic and Histamine Receptors Data represents the parent compound, olanzapine, as specific data for Olanzapine-d3 is not available.

| Receptor Subtype | Ki (nM) |

| Adrenergic α1 | 19 |

| Histamine H1 | 7 |

Source: EMA, DrugBank Online, Medsafe. tmda.go.tzeuropa.eudroracle.ai

Ex Vivo and In Vivo Receptor Occupancy Research in Animal Models

Ex vivo autoradiography studies in rats have been crucial for understanding how olanzapine occupies receptors in the living brain. These studies have confirmed that systemically administered olanzapine results in significant occupancy of D2 receptors. nih.govnih.gov However, a surprising and consistent finding from these studies is that despite its high in vitro affinity for D3 receptors, olanzapine does not appear to occupy D3 receptors to a significant degree in vivo at clinically relevant doses. nih.govnih.govsnmjournals.orgcore.ac.uk

One study using the radiotracer [3H]-(+)-PHNO found that while olanzapine occupied approximately 80% of D2 receptors in the striatum, it did not measurably occupy D3 receptors in the cerebellum. nih.govnih.gov This discrepancy between in vitro affinity and in vivo occupancy suggests that the clinical effects of olanzapine are unlikely to be mediated by D3 receptor blockade. frontiersin.orgnih.gov Further autoradiography work following long-term olanzapine administration confirmed the upregulation of D2 and D4 receptors but found no change in D3 receptor levels, reinforcing the distinct in vivo regulatory mechanisms for these receptor subtypes. researchgate.net

Positron Emission Tomography (PET) Studies in Preclinical Models

In the landscape of pharmacological research, deuterated compounds such as Olanzapine-d3 serve a highly specific and critical function. While Positron Emission Tomography (PET) is a powerful in-vivo imaging technique used to study the interaction of drugs with their target receptors in the brain, it requires a positron-emitting radiolabel (like ¹¹C or ¹⁸F). Olanzapine-d3, a stable isotope-labeled version of olanzapine, is not radioactive and therefore is not used directly as a PET imaging agent.

Instead, Olanzapine-d3 is indispensable as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acsmedchem.orgresearchgate.netslideshare.netresearchgate.net This methodology allows for the precise and accurate quantification of olanzapine concentrations in biological samples, such as plasma and brain tissue, obtained during preclinical studies. researchgate.netslideshare.net This quantitative data is often correlated with receptor occupancy data gathered from PET scans to build a comprehensive understanding of a drug's pharmacokinetic and pharmacodynamic relationship. nih.govnih.gov Therefore, while not the subject of imaging itself, Olanzapine-d3 is a key component of the analytical framework that supports and validates preclinical PET research on olanzapine.

Preclinical studies in various animal models have utilized PET and similar high-resolution techniques like ex vivo autoradiography to investigate olanzapine's engagement with central nervous system receptors. These studies aim to characterize the drug's binding profile in a living system, which can sometimes differ from in vitro findings. nih.gov

A study in common marmosets used PET with the radiotracers [¹¹C]raclopride and [¹¹C]MDL 100907 to measure the occupancy of dopamine D₂/D₃ and serotonin 5-HT₂ₐ receptors, respectively, following oral administration of olanzapine. The research found that olanzapine produced a dose-dependent increase in D₂/D₃ receptor occupancy in the striatum, reaching over 80% at its maximum. researchgate.net A significant correlation was observed between the plasma concentrations of olanzapine and the extent of D₂/D₃ receptor occupancy. researchgate.net The study also noted that olanzapine demonstrated broadly comparable occupancy levels at both 5-HT₂ₐ and D₂/D₃ receptors. researchgate.net

Another key study using ex vivo autoradiography in rats—a technique with high anatomical resolution—investigated the selectivity of olanzapine for D₂ versus D₃ receptors. nih.gov Despite in vitro studies showing similar affinity for both receptor subtypes, this research revealed that in the living brain, olanzapine is functionally D₂-selective. After chronic administration, olanzapine produced high occupancy of D₂ receptors in the striatum but had negligible impact on D₃ receptor binding in D₃-rich areas like the cerebellar lobules. nih.gov This finding highlights the importance of in-vivo studies, which rely on accurate drug concentration measurements enabled by methods using deuterated standards, to clarify a drug's mechanism of action.

The findings from these preclinical investigations are crucial for understanding the neuropharmacological profile of olanzapine and for informing clinical applications. The data below summarizes key findings from relevant preclinical studies.

Interactive Data Tables

Table 1: Olanzapine D₂ vs. D₃ Receptor Occupancy in Rats Following Chronic Administration

This table details the receptor occupancy in different brain regions of rats after chronic administration of olanzapine (7.5 mg/kg/day), as measured by ex vivo autoradiography with [³H]-(+)-PHNO. It demonstrates the in-vivo selectivity of olanzapine for D₂ over D₃ receptors.

| Treatment Duration | Brain Region | Primary Receptor | Mean Occupancy (%) | Standard Deviation (±) |

| 3 Days | Striatum (STR) | D₂ | 88 | 7 |

| 14 Days | Striatum (STR) | D₂ | 74 | 7 |

| 21 Days | Striatum (STR) | D₂ | 71 | 8 |

| 21 Days | Lobules of Cerebellum (LOB) | D₃ | Negligible | N/A |

| 21 Days | Islands of Calleja (ICjM) | D₃ | Negligible | N/A |

| Data sourced from a study on the ex vivo D₂ and D₃ receptor binding of antipsychotics. nih.gov |

Table 2: Olanzapine Receptor Occupancy in Common Marmosets Measured by PET

This table presents the peak receptor occupancy of olanzapine at dopamine D₂/D₃ and serotonin 5-HT₂ₐ receptors in conscious common marmosets, showing a strong, dose-related binding that correlates with plasma drug concentrations.

| Target Receptor | Brain Region | Radiotracer | Peak Occupancy (%) |

| Dopamine D₂/D₃ | Striatum | [¹¹C]raclopride | >80 |

| Serotonin 5-HT₂ₐ | Frontal Cortex | [¹¹C]MDL 100907 | Broadly comparable to D₂/D₃ |

| Data sourced from a PET study comparing lurasidone (B1662784) and olanzapine in common marmosets. researchgate.net |

Emerging Research Avenues and Future Perspectives for Olanzapine D3 in Chemical and Pharmaceutical Sciences

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The use of deuterated compounds like Olanzapine-d3 (B602520) is becoming increasingly vital in advanced "omics" technologies, such as metabolomics and proteomics. ccamp.res.innih.gov In metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, Olanzapine-d3 serves as a crucial internal standard for the accurate quantification of olanzapine (B1677200) and its metabolites. ccamp.res.in The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based metabolomics, as it closely mimics the behavior of the analyte (non-deuterated olanzapine) during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. ccamp.res.innih.gov

Research has demonstrated the application of Olanzapine-d3 in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for the absolute quantification of olanzapine and its metabolites in various biological matrices. ccamp.res.in These methods are essential for pharmacometabolomics studies, which aim to elucidate the metabolic pathways affected by a drug and identify biomarkers related to its efficacy and adverse effects. researchgate.net For instance, studies have used such techniques to investigate the impact of olanzapine on metabolic pathways like tryptophan and γ-aminobutyric acid metabolism. researchgate.net

In the realm of proteomics, which focuses on the large-scale study of proteins, deuterated compounds can be utilized in techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other quantitative proteomics approaches. While direct applications of Olanzapine-d3 in proteomics are less common, the principles of using stable isotopes are fundamental. Label-free liquid chromatography-tandem mass spectrometry (LC-MS^E^) has been employed to identify differentially expressed proteins in response to olanzapine treatment, providing insights into its mechanism of action at the protein level. acs.org The integration of data from metabolomics and proteomics, often referred to as multi-omics analysis, offers a more holistic understanding of a drug's biological effects. mdpi.com

Exploration of Novel Analytical Platforms for Deuterated Compounds

The increasing use of deuterated compounds in pharmaceutical research has spurred the development and exploration of novel analytical platforms to accurately determine isotopic purity and characterize these molecules. rsc.org Traditional methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy remain central, but innovative approaches and refined techniques are continuously emerging. google.comnih.gov

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-ESI-HR-MS) is a powerful tool for evaluating isotopic enrichment and ensuring the structural integrity of deuterated compounds. rsc.orgnih.gov This technique allows for the precise measurement of mass-to-charge ratios, enabling the differentiation and quantification of various isotopologues (molecules that differ only in their isotopic composition). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Quantitative NMR (qNMR) can be used to determine the isotopic abundance of deuterium (B1214612) in a labeled compound by integrating the peak areas of specific signals. google.com Furthermore, deuterium-induced isotope shifts in ¹³C NMR spectra provide a method to quantify the degree of isotope labeling at specific molecular sites, which is particularly useful for non-specifically deuterated compounds. nih.gov

Emerging analytical technologies are also showing promise. Molecular Rotational Resonance (MRR) spectroscopy is a novel method that provides detailed insights into the selective deuteration of organic molecules. brightspec.combrightspec.com MRR offers a powerful, orthogonal approach to traditional techniques for structural elucidation and quantitation of deuterated compounds. brightspec.com These advanced platforms are crucial for ensuring the quality and consistency of deuterated active pharmaceutical ingredients (APIs) like Olanzapine-d3.

Role in Mechanistic Drug-Drug Interaction Studies (Non-clinical)

Deuterated compounds, including Olanzapine-d3, play a significant role in non-clinical, mechanistic drug-drug interaction (DDI) studies. researchgate.net These studies are essential to understand how co-administered drugs can affect the metabolism and pharmacokinetics of a new drug candidate. The primary mechanism of action for using deuterated compounds in this context is the kinetic isotope effect (KIE). nih.gov By replacing a hydrogen atom with a deuterium atom at a site of metabolism, the bond cleavage process can be slowed down, which can alter the metabolic profile of the drug. researchgate.net

In the case of olanzapine, it is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to a lesser extent CYP2D6. farmaciajournal.comeuropa.eu Non-clinical studies have investigated the pharmacokinetic interaction between olanzapine and inhibitors of these enzymes. farmaciajournal.com For example, co-administration of olanzapine with potent CYP1A2 inhibitors like certain fluoroquinolone antibiotics has been shown to significantly increase the plasma concentration of olanzapine. farmaciajournal.com

By using Olanzapine-d3 in such in vitro or in vivo non-clinical studies, researchers can precisely trace the metabolic fate of the drug and quantify the impact of an interacting drug on its clearance. The deuterated analog acts as a stable isotope tracer, allowing for clear differentiation from endogenous compounds and the co-administered drug in complex biological matrices. This helps in elucidating the specific metabolic pathways that are inhibited and the magnitude of the interaction, providing crucial information for predicting potential DDIs in a clinical setting.

Potential for Synthetic Innovations in Deuterated API Production for Research

The growing demand for deuterated compounds for research and as potential therapeutic agents has fueled significant innovation in synthetic methodologies for producing deuterated active pharmaceutical ingredients (APIs). researchgate.netnih.gov The goal is to develop efficient, scalable, and site-selective deuteration methods that can produce APIs with high isotopic purity. researchgate.net

Several strategies are being explored to advance the synthesis of deuterated compounds:

Catalytic Hydrogen Isotope Exchange: This involves the use of transition-metal catalysts to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂). thalesnano.comuni-rostock.de Innovations in catalyst design are leading to more efficient and selective deuteration reactions under milder conditions. doi.org

Flow Chemistry: Continuous flow systems offer a safe and efficient way to handle deuterium gas and perform deuteration reactions. thalesnano.com These systems can generate high-purity deuterium gas from the electrolysis of D₂O and allow for precise control over reaction conditions. thalesnano.com

Ionic Liquid Catalysis: Recent research has shown that certain ionic liquids can effectively catalyze H/D exchange reactions in APIs using deuterated chloroform (B151607) (CDCl₃) as the deuterium source under mild conditions. doi.org

Use of Deuterated Building Blocks: A common and practical approach involves the use of commercially available deuterated reagents and building blocks in the synthetic route to the final API. nih.gov This strategy allows for the precise placement of deuterium atoms at desired positions in the molecule.

These synthetic innovations are critical for the cost-effective and reliable production of deuterated APIs like Olanzapine-d3 for research purposes, enabling further exploration of their utility in various scientific disciplines. researchgate.netneulandlabs.com The development of robust and scalable manufacturing processes is a key focus of the pharmaceutical industry. neulandlabs.com

Q & A

Q. What experimental methodologies are commonly used to analyze Olanzapine D3's pharmacokinetic properties?

High-performance liquid chromatography (HPLC) is widely employed for quantifying this compound and its metabolites in biological samples, ensuring precision in measuring drug content and related compounds. Dissolution testing using fiber-optic real-time dissolution apparatus is critical for evaluating formulation performance. These methods are often combined with definitive screening designs to optimize variables like excipient ratios and granulation processes .

Q. How do researchers validate the identity and purity of this compound in synthetic or metabolic studies?

For known compounds, identity confirmation involves spectral comparison (e.g., NMR, mass spectrometry) with literature data. For novel derivatives, comprehensive characterization includes elemental analysis, chromatographic purity assessments (>95%), and stability studies under stress conditions (e.g., heat, pH variations). Metabolic studies require tracing isotopic labels (e.g., deuterium in D3) and quantifying major metabolites like N-desmethyl Olanzapine via CYP isoform-specific assays .

Q. What frameworks guide hypothesis formulation for this compound mechanism-of-action studies?

The PICO framework (Population, Intervention, Comparison, Outcome) is used to structure clinical hypotheses, while FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions address gaps in antipsychotic efficacy or metabolic side effects. For preclinical studies, hypotheses often focus on receptor-binding affinities (e.g., dopamine D2, serotonin 5-HT2A) or comparative metabolic stability of deuterated analogs .

Advanced Research Questions